

# characterization data for 2,5-Bis(benzyloxy)pyridine intermediate

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## Compound of Interest

Compound Name: 2,5-Bis(benzyloxy)pyridine

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## Publish Comparison Guide: 2,5-Bis(benzyloxy)pyridine

### Executive Summary

**2,5-Bis(benzyloxy)pyridine** (CAS: 1083329-29-6) serves as a protected equivalent of 2,5-dihydropyridine.<sup>[1]</sup> Its primary utility lies in the benzyl ether (Bn) protecting group, which offers orthogonal stability compared to methyl ethers or esters. While methyl ethers (e.g., 2,5-dimethoxypyridine) require harsh Lewis acids (e.g., BBr<sub>3</sub>) for deprotection—often incompatible with sensitive functional groups—the benzyl group can be removed under mild, neutral conditions via catalytic hydrogenolysis (H<sub>2</sub>/Pd-C). This makes the benzyloxy intermediate indispensable for late-stage diversification in medicinal chemistry.<sup>[1]</sup>

### Technical Specifications & Characterization

Property	Specification
IUPAC Name	2,5-bis(benzyloxy)pyridine
CAS Number	1083329-29-6
Molecular Formula	C <sub>19</sub> H <sub>17</sub> NO <sub>2</sub>
Molecular Weight	291.35 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DCM, EtOAc, DMSO; Insoluble in water
Purity Standard	≥97% (HPLC)

## Expected Analytical Profile (Reference Data)

Note: Exact shifts may vary by solvent concentration. Data below is predicted based on structural analogs (e.g., 2,5-bis(alkoxy)pyridines).

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
  - δ 7.90 (d, J = 3.0 Hz, 1H, H-6): Deshielded by ring nitrogen and adjacent oxygen.
  - δ 7.30–7.45 (m, 10H, Ph-H): Overlapping multiplets from two benzyl rings.[1]
  - δ 7.25 (dd, J = 9.0, 3.0 Hz, 1H, H-4): Coupling with H-3 and H-6.[1]
  - δ 6.75 (d, J = 9.0 Hz, 1H, H-3): Shielded by C2-alkoxy group.[1]
  - δ 5.35 (s, 2H, C2-OCH<sub>2</sub>Ph): Distinct singlet.[1]
  - δ 5.05 (s, 2H, C5-OCH<sub>2</sub>Ph): Distinct singlet.[1]
- MS (ESI): Calculated [M+H]<sup>+</sup> = 292.13; Found 292.1.

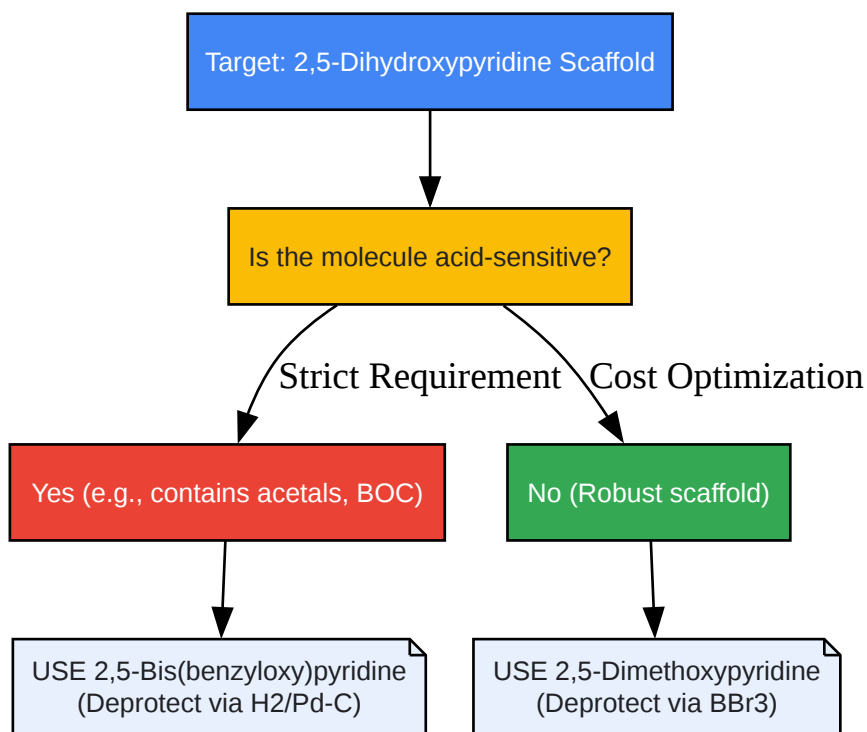
## Comparative Analysis: Why Choose Benzyl?

The choice of protecting group at the 2,5-positions dictates the downstream synthetic strategy.

[1]

Feature	2,5-Bis(benzyloxy)pyridine	2,5-Dimethoxypyridine	2,5-Dibromopyridine
Deprotection	H <sub>2</sub> / Pd-C (Neutral, Mild)	BBr <sub>3</sub> or HBr (Harsh, Acidic)	N/A (Precursor)
Stability	Stable to basic/oxidative conditions	Very stable	Stable
Atom Economy	Lower (Loss of C <sub>7</sub> H <sub>7</sub> )	Higher (Loss of CH <sub>3</sub> )	N/A
Cost	Moderate	Low	Low
Key Application	Late-stage synthesis where acid sensitivity is a concern.[1]	Early-stage building block where robustness is required.[1]	Cross-coupling (Suzuki/Buchwald) substrate.

## Decision Logic for Researchers



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Figure 1: Strategic decision tree for selecting benzyloxy vs. methoxy protection.

## Synthesis Protocols

Two primary routes exist. Route A is preferred for scale and simplicity if the diol is available. Route B is necessary if starting from the halogenated precursor.

### Route A: O-Alkylation of 2,5-Dihydroxypyridine (Recommended)

This method uses standard Williamson ether synthesis conditions.[1]

Materials:

- 2,5-Dihydroxypyridine (1.0 eq)[1]
- Benzyl bromide (2.2 eq)
- Potassium carbonate ( $K_2CO_3$ , 3.0 eq)
- DMF (Dimethylformamide), anhydrous

## Protocol:

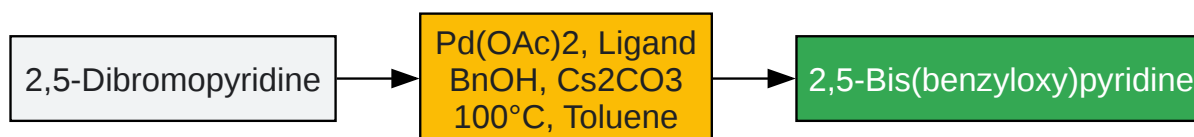
- Dissolution: Charge a flame-dried flask with 2,5-dihydroxypyridine (10 mmol) and anhydrous DMF (50 mL).
- Base Addition: Add  $K_2CO_3$  (30 mmol) in a single portion. Stir at room temperature for 15 minutes.
- Alkylation: Add benzyl bromide (22 mmol) dropwise via syringe.
- Reaction: Heat the mixture to 60°C for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).
- Work-up: Cool to RT. Pour into ice-water (200 mL). Extract with EtOAc (3 x 50 mL).
- Purification: Wash combined organics with brine, dry over  $Na_2SO_4$ , and concentrate. Purify via silica gel chromatography (0-20% EtOAc in Hexanes).

## Route B: Pd-Catalyzed C-O Coupling from 2,5-Dibromopyridine

Used when the diol is unavailable.[1] Requires Buchwald-Hartwig conditions due to the unreactive nature of the C5-bromide ( $SnAr$  is difficult at C5).[1]

## Materials:

- 2,5-Dibromopyridine[1][2]
- Benzyl alcohol[3]
- $Pd(OAc)_2$  / Ligand (e.g., RockPhos or BINAP)
- $Cs_2CO_3$ [1]



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Figure 2: Palladium-catalyzed synthesis route.

## Experimental Validation & Self-Check

To ensure the synthesized product is the correct isomer (2,5-substituted) and not a regioisomer or mono-alkylated byproduct:

- Check Solubility: The product should be lipophilic (soluble in organic solvents), whereas the starting material (2,5-dihydroxypyridine) is highly polar.
- TLC Verification: The bis-benzyl ether will have a significantly higher R<sub>f</sub> (approx 0.6 in 4:1 Hex/EtOAc) compared to the mono-benzyl ether (R<sub>f</sub> ~0.2-0.3).<sup>[1]</sup>
- <sup>1</sup>H NMR Diagnostic: Look for the C2-H signal.<sup>[1]</sup> In 2,5-disubstitution, there is no proton at C2 or C5.<sup>[1]</sup> You should see only three aromatic pyridine protons.<sup>[1]</sup> If you see four, the reaction failed. If shifts are consistent with para-substitution patterns, confirm with NOESY (interaction between Benzyl-CH<sub>2</sub> and H-4/H-6).

## References

- Synthesis of 2,5-dihydroxypyridine: Journal of the American Chemical Society, 1958, 80, 3717.
- General Procedure for O-Alkylation of Pyridinols: Journal of Medicinal Chemistry, 2010, 53(15), 5690. (Adapted protocol).
- Palladium-Catalyzed C-O Coupling: Angewandte Chemie International Edition, 2009, 48(37), 6954.
- CAS Registry Data: **2,5-Bis(benzyloxy)pyridine** (CAS 1083329-29-6).<sup>[1]</sup> Sourced via SciFinder/Chemical Abstracts Service.<sup>[1]</sup>

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## Sources

- [1. Welcome To Hyma Synthesis Pvt. Ltd \[hymasynthesis.com\]](#)
- [2. 2-Benzylpyridine\(101-82-6\) 1H NMR spectrum \[chemicalbook.com\]](#)
- [3. pubs.acs.org \[pubs.acs.org\]](#)
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